2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide is a chemical compound characterized by its unique structure that integrates an amino group, a hydroxyl group, and a chromenone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor in various biochemical pathways.
This compound is referenced in various chemical databases and patents, indicating its relevance in scientific research and potential applications in drug development. Notably, it is identified with the CAS number 94099-57-7 and has been featured in patent literature concerning its use as an Aldh-2 inhibitor in the treatment of drug addiction .
2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide falls under the category of organic compounds with amide functional groups. Its structure includes a chromenone derivative, which is significant in the context of pharmaceutical chemistry due to its bioactive properties.
The synthesis of 2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide can be approached through several methodologies. Common synthetic routes involve:
The technical details of the synthesis often include controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. The use of catalysts may also be employed to facilitate specific steps in the synthesis pathway.
The molecular formula for 2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide is C19H18N2O4, indicating a complex structure that includes:
The molecular weight of this compound is approximately 334.36 g/mol. The structural representation highlights its functional groups, which are crucial for its biological activity.
The reactivity of 2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide can be attributed to its functional groups:
These reactions are significant for modifying the compound for various applications in drug development and research, allowing chemists to explore derivatives with enhanced or altered biological activities.
The mechanism of action for 2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit antioxidant properties and may influence cellular signaling mechanisms related to inflammation and oxidative stress.
The compound exhibits several notable physical properties:
Chemical properties include:
2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide has potential applications in:
Solid-phase peptide synthesis enables precise assembly of the target compound’s peptidic backbone prior to coumarin conjugation. The hydroxyphenylalanine residue is incorporated using Fmoc-Tyr(tBu)-OH building blocks, which protect the phenolic hydroxyl during chain elongation. Coupling reactions employ O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activators (5–10 equiv) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) base (10–15 equiv), achieving >98% coupling efficiency per cycle . The sterically hindered C-terminal amide bond formation with the 7-amino-4-methylcoumarin moiety requires extended reaction times (2–4 hours) and elevated temperatures (40–50°C) to overcome steric constraints. Post-assembly, the peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours, simultaneously deprotecting the tyrosine phenolic group and cleaving the peptide from the resin while preserving the coumarin scaffold’s integrity [6].
Table 1: SPPS Parameters for Target Compound Assembly
| Synthetic Stage | Reagents/Conditions | Duration | Efficiency |
|---|---|---|---|
| Tyrosine Incorporation | Fmoc-Tyr(tBu)-OH, HATU/DIPEA in DMF | 45 min | >99% |
| Amide Coupling to Coumarin | 4-Methyl-2-oxochromen-7-amine, PyBOP/DIPEA | 180 min | 92–95% |
| Global Deprotection/Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 120 min | Quantitative |
The 7-amino group of 4-methylcoumarin serves as the critical conjugation point for propanamide linkage. Selective amination at the C7 position is achieved through Duff formylation followed by oxidative amination or via direct nitration/reduction sequences. Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid, 100°C) install the formyl group exclusively at C7 due to electronic activation by the C4 methyl group, yielding 7-formyl-4-methylcoumarin (82–85% yield). Subsequent oxidative amination with O-mesitylenesulfonylhydroxylamine (MSH) generates the 7-amino derivative without compromising the lactone functionality . Alternatively, nitration with fuming HNO₃/Ac₂O at 0°C provides the 7-nitro isomer (78% yield), followed by catalytic hydrogenation (10% Pd/C, H₂, ethanol) to the corresponding amine (95% yield). The 4-methyl group remains unreactive under these conditions, enabling selective C7 functionalization essential for later amide bond formation [10].
Table 2: Regioselective Amination Routes for 4-Methylcoumarin
| Method | Key Reagents | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| Duff Formylation | HMTA, TFA | 100°C, 8 hr | 82–85% | C7 exclusive |
| Oxidative Amination | MSH, NaCNBH₃ | CH₃CN, 25°C, 2 hr | 75–78% | >98% C7 |
| Nitration/Reduction | HNO₃/Ac₂O; Pd/C, H₂ | 0°C; EtOH, 50 psi | 73% (2 steps) | C7 only |
Orthogonal protection is essential for differentiating the phenolic hydroxyl (pKa ≈ 10) and α-amino group (pKa ≈ 9) during synthesis. The 4-hydroxyphenyl group is protected as tert-butyl ether (tBu) or tetrahydropyranyl (THP) ether, stable under SPPS conditions but cleavable under mild acidic conditions (TFA for tBu; pyridinium p-toluenesulfonate (PPTS) in ethanol for THP) [6]. The α-amino group utilizes acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) or base-labile tert-butoxycarbonyl (Boc) protection. Fmoc is preferred for SPPS compatibility, removable with 20% piperidine/DMF without affecting coumarin lactone or phenolic protecting groups. After peptide assembly and coumarin conjugation, simultaneous deprotection of tyrosine and the α-amino group is achieved via TFA-mediated cleavage (for tBu) or catalytic hydrogenation (for benzyl-type protectants), yielding the target compound with free functional groups [6].
Coupling the sterically congested 7-aminocoumarin with the β-amino acid derivative demands specialized catalysts. Boronic acid catalysts (e.g., 2,3,4,5-tetrafluorophenylboronic acid) at 5–10 mol% loading enable direct amidation between the coumarin amine and N-Fmoc-protected 3-(4-hydroxyphenyl)-β-alanine carboxylate in toluene at 80°C, achieving 85–90% yield without racemization [2] [8]. Copper(I) oxide nanoparticles (10 nm, 3 mol%) in dichloroethane with N,N,N′,N′-tetramethylethylenediamine (TMEDA) promoter facilitate couplings at ambient temperature via a single-electron transfer mechanism, particularly effective for electron-deficient coumarin amines [3]. For solution-phase fragment coupling, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) outperforms traditional carbodiimides, reducing epimerization to <0.5% during the sterically demanding amidation step [2] [10].
Table 3: Catalytic Systems for Sterically Hindered Amidation
| Catalyst System | Solvent/Temp | Reaction Time | Yield | Epimerization |
|---|---|---|---|---|
| 2,3,4,5-Tetrafluorophenylboronic acid | Toluene, 80°C | 6 hr | 88% | <0.3% |
| Cu₂O Nanoparticles (3 mol%) | DCE, 25°C | 12 hr | 82% | 0.8% |
| COMU/DIPEA | DMF, 0–25°C | 2 hr | 93% | 0.4% |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8